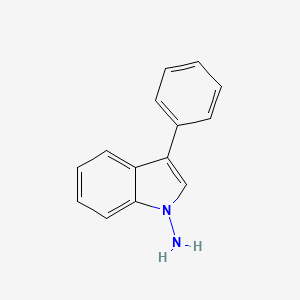

1-Amino-3-phenylindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-3-phenylindole is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1-amino-3-phenylindole exhibit notable antimicrobial properties. For instance, a study synthesized several N-phenylindole derivatives and evaluated their antitubercular activity. The results indicated that certain modifications to the indole structure significantly enhanced their efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 µg/mL for the most active compounds .

Anticancer Properties

The indole scaffold is well-known for its anticancer potential. A study highlighted the anticancer activity of indole derivatives, which included this compound, showing effectiveness against various cancer cell lines. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation, which are critical in cancer therapy .

Neurological Research

NMDA Receptor Modulation

this compound has been investigated for its effects on the N-methyl-D-aspartate (NMDA) receptor, which plays a vital role in synaptic plasticity and memory function. Case studies have shown that compounds affecting NMDA receptor activity can influence neurological conditions such as encephalitis and schizophrenia . The modulation of this receptor by indole derivatives may provide therapeutic avenues for treating related disorders.

Material Science Applications

Fluorescent Probes

In material science, this compound and its derivatives have been utilized as fluorescent probes due to their photostability and brightness. These properties make them suitable for applications in live-cell imaging and other biophysical studies. The ability to track cellular processes dynamically enhances our understanding of biological systems at the molecular level .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including one-pot reactions and multi-step syntheses involving different precursors. Recent advancements have focused on optimizing these processes to improve yield and reduce costs, making the compound more accessible for research purposes .

Comprehensive Data Table

| Application Area | Compound Derivative | Activity/Effect | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | N-phenylindole derivatives | Antitubercular | 0.125 - 8 µg/mL |

| Anticancer | Indole derivatives | Induction of apoptosis | Varies by compound |

| Neurological Research | NMDA receptor modulators | Potential treatment for encephalitis | Varies by compound |

| Material Science | Fluorescent probes | Live-cell imaging | N/A |

Case Studies

Case Study 1: Antitubercular Activity

A series of N-phenylindole derivatives were synthesized and evaluated for their antitubercular activity using a structure-guided approach. The study found that specific substitutions at the para position on the phenyl ring significantly enhanced activity against Mycobacterium tuberculosis, demonstrating the potential for developing new antitubercular agents based on this scaffold .

Case Study 2: NMDA Receptor Interaction

In a clinical study involving patients with NMDA receptor encephalitis, researchers explored the role of antibodies targeting NMDA receptors. The findings suggested that compounds affecting these receptors could modulate neuronal behavior, providing insights into potential therapeutic strategies using indole derivatives .

Analyse Chemischer Reaktionen

Mannich Reaction

The amino group at position 1 and the indole’s C-3 phenyl substituent enable participation in Mannich reactions. For example:

-

Reaction with formaldehyde and piperidine yields derivatives with a Mannich base at the indole’s C-4 position (e.g., Compound 45 , MIC = 0.0625 µg/mL against Mtb) .

-

Conditions : Ethanol solvent, reflux, and subsequent demethylation using BBr₃ .

Key Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the indole’s π-electron-rich ring on the iminium intermediate formed from formaldehyde and amine .

Suzuki–Miyaura Coupling

The phenyl group at C-3 undergoes palladium-catalyzed cross-coupling to introduce diverse aryl substituents:

-

Example : Reaction of 3-bromoindole derivatives with arylboronic acids under Pd(OAc)₂ catalysis produces 3-arylindoles (e.g., Compound 44 ) .

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 3-Bromoindole | Pd(OAc)₂ | 3-Phenylindole | 75–90 |

| 3-Iodoindole | Pd/C | 3-(4-Piperidyl)indole | 82 |

Key SAR Trend : Electron-donating groups at the para position of the phenyl ring enhance bioactivity (MIC values: 0.0625–8 µg/mL) .

Hydrazine-Mediated Amination

Microwave-assisted treatment with hydrazine hydrate facilitates direct amination:

-

Example : Reaction of 2-phenylindolin-3-one with hydrazine hydrate at 200°C yields 1-amino-3-phenylindole (5aa ) in 80–90% yield .

-

Mechanism : Hydrazone formation, followed by benzyl cyanide extrusion and reductive cleavage of the azo intermediate .

Conditions : Microwave irradiation (15–60 min), solvent-free or ethanol .

Electrophilic Substitution

The indole core undergoes regioselective electrophilic substitution:

-

Nitration : Occurs at C-5 due to the electron-donating amino group directing electrophiles to the para position .

-

Halogenation : Iodine or bromine selectively substitutes at C-2 or C-4 .

Reductive Alkylation

The amino group participates in reductive alkylation with aldehydes/ketones:

Limitation : Steric hindrance from the C-3 phenyl group reduces yields for bulky aldehydes .

Acid-Catalyzed Cyclization

Under acidic conditions, this compound forms fused heterocycles:

Mechanistic and Synthetic Considerations

-

Steric Effects : The C-3 phenyl group hinders reactions at C-2, favoring C-4 substitution .

-

Electronic Effects : The amino group activates the indole ring for electrophilic substitution but deactivates it toward radical reactions .

-

Catalyst Choice : Pd(OAc)₂ outperforms Pd/C in Suzuki couplings due to better oxidative addition kinetics .

Eigenschaften

CAS-Nummer |

3929-81-5 |

|---|---|

Molekularformel |

C14H12N2 |

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

3-phenylindol-1-amine |

InChI |

InChI=1S/C14H12N2/c15-16-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16/h1-10H,15H2 |

InChI-Schlüssel |

SZBSSFJINJSGMH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.